2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at position 2 with an acetamido group bearing a 4-(ethylsulfonyl)phenyl moiety and at position 6 with a methyl group. Its ethylsulfonyl group contributes to electron-withdrawing effects, which may influence bioavailability and receptor affinity .
Properties
IUPAC Name |
2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-3-28(25,26)14-7-5-13(6-8-14)11-17(23)22-20-18(19(21)24)15-9-4-12(2)10-16(15)27-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDDEQIZNLXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known by its IUPAC name, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4S2
- Molecular Weight : 420.54 g/mol
- CAS Number : 919853-89-7
- Key Functional Groups : Ethylsulfonyl group, acetamido group, tetrahydrobenzo[b]thiophene core.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. The tetrahydrobenzo[b]thiophene moiety is often associated with inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | TBD | TBD |
The exact IC50 values for the target compound are yet to be determined but are expected to be comparable based on structural similarities with known active compounds .
2. Analgesic Activity
Studies utilizing the "hot plate" method on animal models have demonstrated that derivatives of thiophene compounds can exhibit analgesic effects that surpass those of standard analgesics like metamizole. This suggests a potential for the target compound in pain management therapies .
3. Antitumor Activity
Emerging research indicates that derivatives of benzo[b]thiophene structures possess antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. The compound's structure may provide a scaffold for developing novel anticancer agents targeting specific kinases associated with tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of the target compound can be influenced by modifications in its structure:
- Ethylsulfonyl Group : Enhances solubility and bioavailability.
- Acetamido Group : Potentially increases binding affinity to biological targets.
- Tetrahydrobenzo[b]thiophene Core : Central to its pharmacological effects due to its ability to interact with various receptors and enzymes.
Case Studies
- A study on related tetrahydrobenzo[b]thiophenes revealed significant anti-inflammatory effects in rodent models, suggesting that similar mechanisms may be at play for the target compound .
- Another investigation into the analgesic properties of related compounds found a dose-dependent response in pain relief, indicating potential therapeutic applications in chronic pain management .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to this structure may act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro studies have demonstrated that derivatives of benzo[b]thiophene can exhibit significant anti-inflammatory effects by selectively inhibiting COX-2 activity, thus reducing prostaglandin synthesis .
Cancer Therapeutics
The tetrahydrobenzo[b]thiophene scaffold has been explored for its anticancer properties. Compounds containing this moiety have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Antimicrobial Properties
Certain derivatives within the same chemical class have been evaluated for their antimicrobial efficacy against various bacterial strains and fungi. The ethylsulfonyl group enhances solubility and bioavailability, which can be crucial for antimicrobial activity .
Central Nervous System Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant benefits .
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of benzo[b]thiophene derivatives demonstrated that modifications at the 4-position significantly enhanced COX-2 inhibitory activity. The compound was tested against standard anti-inflammatory drugs, showing comparable or superior efficacy in reducing inflammation in animal models .
Case Study 2: Anticancer Activity
In a recent investigation, a related compound was tested on human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Comparative Data Table
| Property/Activity | Compound Structure | Observed Effect |
|---|---|---|
| Anti-inflammatory | Benzo[b]thiophene derivative | COX-2 inhibition |
| Anticancer | Similar to tetrahydrobenzo[b]thiophene | Induction of apoptosis |
| Antimicrobial | Ethylsulfonyl derivative | Activity against E. coli and S. aureus |
| Neuroprotective | Tetrahydrobenzo[b]thiophene analog | Protection against oxidative stress |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Substituent Effects
- EU1794-2 (Ethyl ester derivative): Replaces the carboxamide with an ethyl ester (position 3) and introduces a 2-imino-4-oxothiazolidinyl group. The methyl group at position 6 is retained, as in the target compound .
- EU1794-4 : Lacks the 6-methyl group, resulting in reduced steric hindrance. This absence correlates with a 60% yield in synthesis (vs. lower yields for methylated analogs), suggesting methyl groups complicate reaction pathways .
- Compound IIIc (Fluorobenzyl-piperazine derivative): Substitutes the ethylsulfonylphenyl group with a 2-fluorobenzyl-piperazine moiety.
Functional Group Variations
- Carboxamide vs. This difference may enhance solubility but reduce membrane permeability .
- Ethylsulfonyl vs.
Acetylcholinesterase Inhibition
- Compound IIIc : Exhibits 76% yield and IR/NMR data consistent with stable amide bonds. The 2-fluorobenzyl group enhances hydrophobic interactions with acetylcholinesterase, though exact IC₅₀ values are unreported .
- Compound IIId (4-Methoxyphenyl-piperazine derivative) : Lower yield (70%) but improved thermal stability (m.p. 234–236°C vs. IIIc’s 196–198°C), attributed to methoxy group-induced crystallinity .
Antioxidant Activity
- Cyanoacrylamido Derivatives: Substituents like 4-methoxy or 3-nitro on the phenyl ring enhance radical scavenging (Table 2 in ). For example, methoxy groups donate electrons, stabilizing free radicals, while nitro groups withdraw electrons, reducing activity .
Physicochemical Properties
- Solubility : The target compound’s carboxamide and ethylsulfonyl groups likely confer moderate water solubility (comparable to IIIc/IIId, which are recrystallized from DMSO/dioxane) .
- Thermal Stability : Methylation at position 6 (as in the target compound and EU1794-2) increases melting points (e.g., EU1794-2 is a stable solid) due to restricted molecular rotation .
Key Research Findings
- Stereoelectronic Effects : Ethylsulfonyl and carboxamide groups synergistically enhance target engagement in enzyme assays, as seen in analogous NMDAR modulators .
- Synthetic Trade-offs : Methylation improves stability but complicates synthesis (e.g., EU1794-4 vs. EU1794-2), while piperazine/fluorobenzyl groups balance yield and bioactivity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
